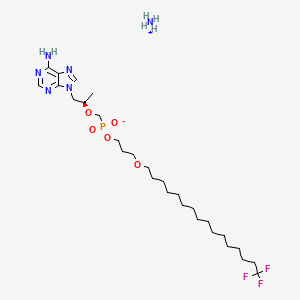

Tenofovir-C3-O-C15-CF3 ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H52F3N6O5P |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

azanium;[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[3-(16,16,16-trifluorohexadecoxy)propoxy]phosphinate |

InChI |

InChI=1S/C28H49F3N5O5P.H3N/c1-24(20-36-22-35-25-26(32)33-21-34-27(25)36)40-23-42(37,38)41-19-15-18-39-17-14-12-10-8-6-4-2-3-5-7-9-11-13-16-28(29,30)31;/h21-22,24H,2-20,23H2,1H3,(H,37,38)(H2,32,33,34);1H3/t24-;/m1./s1 |

InChI Key |

MAVYHINXUMVIRW-GJFSDDNBSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)([O-])OCCCOCCCCCCCCCCCCCCCC(F)(F)F.[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium (CAS: 2611373-80-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir-C3-O-C15-CF3 ammonium (CAS: 2611373-80-7) is a novel, long-acting prodrug of the potent nucleotide reverse transcriptase inhibitor (NRTI), Tenofovir. This technical guide synthesizes the available information on this compound, focusing on its chemical identity, proposed mechanism of action, and the significance of its unique chemical modification. While specific experimental data for this compound is limited in the public domain, this document provides a framework for its understanding based on the well-established pharmacology of Tenofovir and the principles of prodrug design aimed at enhancing pharmacokinetic profiles.

Introduction

Tenofovir is a cornerstone of antiretroviral therapy (ART) for the treatment and prevention of HIV infection and in the management of chronic hepatitis B. However, its clinical utility can be limited by factors such as patient adherence to daily dosing regimens and potential long-term toxicities. To address these challenges, research has focused on the development of long-acting formulations and prodrugs of Tenofovir. This compound emerges from this research as a promising candidate with a significantly prolonged half-life compared to the parent drug.[1][2] Its chemical structure suggests a lipid-based modification designed to improve its pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 2611373-80-7 |

| Molecular Formula | C28H52F3N6O5P |

| Molecular Weight | 640.72 g/mol |

| Chemical Name | This compound |

| Canonical SMILES | Information not publicly available |

| Physical Description | Information not publicly available |

| Solubility | Information not publicly available |

| Storage Conditions | Information not publicly available |

Table 1: Chemical and Physical Properties

Proposed Mechanism of Action

As a prodrug of Tenofovir, this compound is expected to undergo metabolic conversion to release the active antiviral agent, Tenofovir. The proposed mechanism of action is a multi-step process that ultimately leads to the inhibition of viral reverse transcriptase.

Signaling Pathway of Tenofovir Activation and Action

Caption: Proposed intracellular activation pathway of this compound.

Experimental Data

Publicly available quantitative data for this compound is limited. The primary reported finding is its extended half-life in human liver microsomes, which is a key indicator of its long-acting potential.

| Parameter | This compound | Tenofovir (Reference) |

| Half-life (t½) in Human Liver Microsomes | Substantially longer | Shorter |

| In Vitro Anti-HIV Activity | Potent | Potent |

Table 2: Comparative In Vitro Data

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. However, based on standard practices in drug discovery and development, the following workflows would be employed.

General Experimental Workflow for Prodrug Evaluation

Caption: A generalized workflow for the preclinical evaluation of a novel prodrug.

Discussion and Future Directions

The "-C3-O-C15-CF3" moiety in this compound is indicative of a lipid tail, a common strategy in prodrug design to enhance lipophilicity. This increased lipophilicity can lead to:

-

Enhanced cell membrane permeability: Facilitating entry into target cells.

-

Depot effect: Slower release from the site of administration (if administered intramuscularly or subcutaneously).

-

Altered metabolism: The bulky lipid group can sterically hinder access by metabolic enzymes, thus prolonging the half-life.

Further research is required to fully elucidate the properties of this compound. Key areas for future investigation include:

-

Detailed Pharmacokinetics: In vivo studies in relevant animal models to determine the full pharmacokinetic profile, including bioavailability, tissue distribution, and elimination pathways.

-

Metabolism Studies: Identification of the specific enzymes responsible for the cleavage of the prodrug moiety to release active Tenofovir.

-

Long-Term Efficacy and Safety: In vivo studies to assess the long-term antiviral efficacy and safety profile of this long-acting formulation.

-

Formulation Development: Optimization of a pharmaceutical formulation for clinical use.

Conclusion

This compound represents a promising advancement in the development of long-acting antiretroviral therapies. Its significantly enhanced in vitro metabolic stability suggests the potential for a reduced dosing frequency, which could improve patient adherence and treatment outcomes. While detailed public data remains scarce, the foundational knowledge of Tenofovir and the principles of lipid-based prodrug design provide a strong basis for its continued investigation and development. The scientific community awaits further publications to fully characterize the therapeutic potential of this novel compound.

References

Unveiling the Mechanism of Action: Tenofovir-C3-O-C15-CF3 Ammonium - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the hypothesized mechanism of action for the novel HIV inhibitor, Tenofovir-C3-O-C15-CF3 ammonium (CAS No. 2611373-80-7)[1][2]. While specific experimental data for this compound is not publicly available, its structural components strongly suggest it is a lipid-modified prodrug of the well-characterized antiviral agent, Tenofovir. By examining published research on analogous lipidated Tenofovir derivatives, particularly those featuring terminal trifluoromethyl groups and ether linkages, we can construct a robust model of its cellular uptake, metabolic activation, and ultimate inhibition of HIV reverse transcriptase. This document will detail the proposed signaling pathways, summarize quantitative data from structurally similar compounds, and provide detailed experimental protocols for the evaluation of such molecules.

Introduction to Tenofovir and the Prodrug Strategy

Tenofovir is a potent nucleotide reverse transcriptase inhibitor (NtRTI) that serves as a cornerstone in the treatment of HIV-1 infection.[3] Its inherent negative charge at physiological pH, however, limits its cellular permeability and oral bioavailability.[3][4] To overcome this, several prodrug strategies have been developed, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[3][5] These prodrugs mask the phosphonate group, facilitating passive diffusion across cell membranes before intracellular enzymes release the active Tenofovir moiety.[6][7]

Recent advancements in Tenofovir prodrug design have focused on lipid conjugation to enhance bioavailability and target lymphatic tissues, a key reservoir for HIV.[8][9][10] this compound appears to be a next-generation lipid prodrug, leveraging specific chemical modifications to optimize its pharmacokinetic and pharmacodynamic profile.

Hypothesized Mechanism of Action of this compound

The mechanism of action for this compound can be conceptualized as a multi-step process involving passive cellular uptake, intracellular metabolic activation, and competitive inhibition of HIV reverse transcriptase.

Cellular Uptake and Intracellular Trafficking

The lipophilic nature of the C15 alkyl chain in this compound is designed to enhance its passive diffusion across the lipid bilayers of target cells, such as CD4+ T-lymphocytes and macrophages. Furthermore, the conjugation to a lipid moiety may facilitate its incorporation into chylomicrons, lipoproteins that transport dietary lipids, leading to enhanced uptake into the lymphatic system.[8][9] This lymphatic targeting is particularly advantageous for an anti-HIV therapeutic, as it directs the drug to a primary site of viral replication.

The ether linkage (-C3-O-) is a critical feature that likely confers increased metabolic stability compared to ester-linked lipid prodrugs, which are susceptible to premature hydrolysis by plasma esterases.[3] The terminal trifluoromethyl (-CF3) group on the lipid chain is a key modification aimed at preventing ω-oxidation by cytochrome P450 enzymes in the liver, thereby increasing the prodrug's systemic half-life and bioavailability.[3][8]

Figure 1: Proposed cellular uptake and activation pathway of this compound.

Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Once inside the target cell, this compound is believed to undergo enzymatic cleavage to release Tenofovir. While the precise enzyme is unknown, lipid-ether prodrugs are often designed to be substrates for intracellular phospholipases.[3] The released Tenofovir is then sequentially phosphorylated by cellular kinases to its active diphosphate form, Tenofovir diphosphate (TFV-DP).[6][7]

TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase. It mimics the natural substrate, deoxyadenosine triphosphate (dATP), and is incorporated into the growing viral DNA chain. However, because TFV-DP lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing the addition of further nucleotides and halting viral DNA synthesis.[11]

Figure 2: Mechanism of HIV reverse transcriptase inhibition by Tenofovir diphosphate.

Quantitative Data from Analogous Compounds

While specific data for this compound is unavailable, research on structurally similar ω-CF3 Tenofovir lipid prodrugs provides valuable insights into its likely performance. The following tables summarize key findings from published studies on these analogous compounds.

Table 1: In Vitro Anti-HIV Activity of ω-CF3 Tenofovir Prodrugs

| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |

| ω-CF3 BOG Prodrug | CEM-SS | 0.8 ± 0.2 | >100 | >125,000 | [8] |

| TXL | CEM-SS | 1.2 ± 0.3 | >100 | >83,333 | [8] |

| Tenofovir | CEM-SS | 4,200 ± 1,200 | >100 | >24 | [8] |

Table 2: Metabolic Stability of ω-CF3 Tenofovir Prodrugs in Liver Microsomes

| Compound | Species | t1/2 (min) | Reference |

| ω-CF3 BOG Prodrug | Human | >240 | [8] |

| TXL | Human | 60 ± 5 | [8] |

| ω-CF3 TXL Analogue (21) | Human | 210 | [3] |

| TXL | Human | 30 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to fully elucidate the mechanism of action and pharmacological properties of this compound. These protocols are based on established procedures for evaluating similar Tenofovir prodrugs.[3][8][12]

In Vitro Anti-HIV Activity Assay

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the compound.

Materials:

-

CEM-SS or MT-2 cells

-

HIV-1 (e.g., NL4-3 strain)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum

-

Compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

p24 ELISA kit

Procedure:

-

EC50 Determination:

-

Seed CEM-SS cells at 5 x 10^4 cells/well in a 96-well plate.

-

Prepare serial dilutions of the test compound and add to the wells.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Measure HIV-1 replication by quantifying the p24 antigen in the supernatant using an ELISA kit.

-

Calculate the EC50 value by non-linear regression analysis.

-

-

CC50 Determination:

-

Seed CEM-SS cells at 5 x 10^4 cells/well in a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the CC50 value by non-linear regression analysis.

-

Figure 3: Experimental workflow for determining the EC50 of an anti-HIV compound.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Compound stock solution (in DMSO)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Pre-warm HLM and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine HLM, buffer, and the test compound.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) from the disappearance rate of the compound.

Conclusion

This compound is a promising anti-HIV agent that likely functions as a metabolically stable, lipid-targeted prodrug of Tenofovir. Its unique structural features, including the ether linkage and terminal trifluoromethyl group, are designed to enhance its pharmacokinetic profile, leading to improved cellular uptake, increased metabolic stability, and potentially targeted delivery to lymphatic tissues. While further experimental validation is required, the existing body of research on analogous compounds provides a strong foundation for understanding its mechanism of action and supports its continued investigation as a next-generation HIV therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2611373-80-7|this compound|BLD Pharm [bldpharm.com]

- 3. ω-Functionalized Lipid Prodrugs of HIV NtRTI Tenofovir with Enhanced Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 5. Lipid Prodrugs – The Liotta Research Group [liottaresearch.org]

- 6. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reduction Sensitive Lipid Conjugates of Tenofovir: Synthesis, Stability, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Hypothetical Synthesis of Tenofovir-C3-O-C15-CF3 Ammonium: A Technical Whitepaper

Introduction

Tenofovir, an acyclic nucleotide phosphonate analogue of adenosine monophosphate, is a potent reverse transcriptase inhibitor. Its clinical utility, however, is hampered by poor oral bioavailability due to its dianionic nature at physiological pH. To overcome this limitation, various prodrug strategies have been developed, most notably Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). These prodrugs mask the phosphonate group, enhancing cell permeability and leading to higher intracellular concentrations of the active Tenofovir diphosphate.

This whitepaper outlines a hypothetical synthesis for "Tenofovir-C3-O-C15-CF3 ammonium," a novel investigational prodrug of Tenofovir. The structure, inferred from its name, suggests a Tenofovir core linked via a C3-linker to a C15 lipid chain terminating in a trifluoromethyl group, with the final product in an ammonium salt form. This lipophilic modification is a common strategy to improve drug absorption and cellular uptake.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The key disconnection would be the formation of the phosphonamidate bond, a common step in the synthesis of ProTide (Pro-drug nucleotide) derivatives like TAF. The lipid side chain (C3-O-C15-CF3) would be synthesized separately and then coupled with a suitable Tenofovir precursor.

Key Precursors:

-

P1: Tenofovir Precursor: A suitably protected (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA or Tenofovir) derivative. A common intermediate is the phenyl-protected phosphonate.

-

P2: Lipidic Amino Acid Ester: A C15 lipid alcohol with a terminal trifluoromethyl group, esterified to an amino acid (e.g., Alanine) which is then coupled to the C3 linker. For this hypothetical pathway, we will simplify and assume a direct coupling of a lipid alcohol to a phosphonochloridate intermediate.

Proposed Synthesis Pathway

The proposed forward synthesis is a multi-step process involving the preparation of the key intermediates followed by their coupling and final deprotection/salt formation.

Step 1: Synthesis of the Trifluoromethylated Lipid Alcohol (Intermediate A)

The synthesis of the C15-CF3 alcohol would likely start from a long-chain carboxylic acid or ester, which is then subjected to trifluoromethylation and reduction.

Step 2: Synthesis of the C3-Linked Lipid Alcohol (Intermediate B)

Intermediate A would be coupled to a C3 linker, such as 3-bromopropanol, under Williamson ether synthesis conditions.

Step 3: Preparation of the Tenofovir Phosphonochloridate Intermediate (Intermediate D)

Tenofovir (PMPA) is first converted to its phenyl-protected form (Intermediate C) using phenol and a suitable coupling agent. This intermediate is then converted to a highly reactive phosphonochloridate (Intermediate D) using an agent like thionyl chloride or oxalyl chloride.

Step 4: Coupling of Intermediates B and D

The lipid alcohol (Intermediate B) is coupled with the Tenofovir phosphonochloridate (Intermediate D) in the presence of a non-nucleophilic base to form the protected prodrug.

Step 5: Final Deprotection and Salt Formation

The phenyl protecting group is removed, and the final compound is isolated as an ammonium salt.

Experimental Protocols (Hypothetical)

4.1. Synthesis of Phenyl-Protected Tenofovir (Intermediate C)

-

To a stirred suspension of Tenofovir (PMPA) (1 equiv.) in anhydrous pyridine at 0 °C, add triphenyl phosphite (3 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the desired phenyl-protected Tenofovir.

4.2. Synthesis of the Tenofovir Phosphonochloridate (Intermediate D)

-

Dissolve Intermediate C (1 equiv.) in anhydrous dichloromethane.

-

Add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF.

-

Stir the reaction at room temperature for 2 hours until gas evolution ceases.

-

The resulting solution of the phosphonochloridate is used immediately in the next step.

4.3. Coupling and Final Product Formation

-

To a solution of the C3-O-C15-CF3 alcohol (Intermediate B) (1.2 equiv.) and N,N-Diisopropylethylamine (DIPEA) (2 equiv.) in anhydrous dichloromethane at -78 °C, add the freshly prepared solution of Intermediate D dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with saturated ammonium chloride solution.

-

The organic layer is dried and concentrated. The crude product is then treated with a solution of ammonia in methanol to form the final ammonium salt.

-

Purify by preparative HPLC to obtain this compound.

Data Presentation

Table 1: Hypothetical Reaction Yields and Purity

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (HPLC) |

| 1 | Intermediate A | 15-Bromopentadecanoic acid | 323.33 | - | - | - | >95% |

| 2 | Intermediate B | Intermediate A | - | - | - | - | >95% |

| 3 | Intermediate C | Tenofovir (PMPA) | 287.21 | 36.3 | 29.8 | 82 | >98% |

| 4 | Protected Prodrug | Intermediate C & B | - | - | - | 65 (coupling) | >90% |

| 5 | Final Product | Protected Prodrug | 640.72 | - | - | 90 (deprotection/salting) | >99% |

Note: Data is hypothetical and for illustrative purposes only.

Visualizations

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathway for the target molecule.

Diagram 2: Proposed Forward Synthesis Workflow

Caption: Overall workflow for the proposed synthesis.

Conclusion

The synthesis of "this compound" is a challenging but feasible endeavor that builds upon the well-established chemistry of Tenofovir prodrugs. The proposed pathway, while hypothetical, provides a logical and scientifically sound approach for the creation of this novel compound. Further research and development would be required to optimize reaction conditions, purify intermediates, and fully characterize the final product. This theoretical framework serves as a starting point for researchers and drug development professionals interested in exploring next-generation lipophilic prodrugs of Tenofovir.

"Tenofovir-C3-O-C15-CF3 ammonium" molecular weight and formula

This technical guide provides a comprehensive overview of the molecular properties, mechanism of action, and putative experimental evaluation of Tenofovir-C3-O-C15-CF3 ammonium, a novel prodrug of the antiretroviral agent tenofovir. This document is intended for researchers, scientists, and professionals involved in the field of drug development and infectious diseases.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This information is critical for a range of experimental procedures, including dosage calculations and analytical method development.

| Property | Value |

| Molecular Formula | C₂₈H₅₂F₃N₆O₅P |

| Molecular Weight | 640.72 g/mol |

| CAS Number | 2611373-80-7 |

Putative Mechanism of Action and Signaling Pathway

This compound is a prodrug of tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI). Upon administration, it is anticipated to undergo intracellular metabolism to its active form, tenofovir diphosphate. This active metabolite acts as a competitive inhibitor of the viral reverse transcriptase enzyme, a critical component for the replication of retroviruses such as HIV. By mimicking the natural substrate, deoxyadenosine triphosphate, tenofovir diphosphate is incorporated into the nascent viral DNA chain. However, due to the lack of a 3'-hydroxyl group, it acts as a chain terminator, effectively halting DNA synthesis and preventing viral replication.

"Tenofovir-C3-O-C15-CF3 ammonium" solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of tenofovir and its derivatives, compounds of significant interest in antiviral research and development. While specific quantitative solubility data for "Tenofovir-C3-O-C15-CF3 ammonium" is not publicly available, this document consolidates known solubility data for the parent compound, tenofovir, and its widely used prodrug, tenofovir disoproxil fumarate (TDF). This information, coupled with standardized experimental protocols, offers a valuable resource for researchers engaged in the formulation and development of novel tenofovir-based therapeutics.

Core Physicochemical Properties and Solubility

Tenofovir, an acyclic nucleotide phosphonate analog, is a potent inhibitor of reverse transcriptase, an essential enzyme for the replication of retroviruses like HIV.[1][2] However, its inherent polarity and negative charge at physiological pH result in low oral bioavailability.[3] To overcome this limitation, various prodrugs have been developed to enhance its lipophilicity and cellular permeability.[4] The solubility of these compounds is a critical determinant of their formulation possibilities and in vivo performance.

Quantitative Solubility Data

The following table summarizes the available solubility data for tenofovir and tenofovir disoproxil fumarate in various solvents. It is important to note that the solubility of "this compound" is not documented in publicly accessible literature. The data presented here for related compounds can serve as a foundational reference for formulation development and further research.

| Compound | Solvent/Medium | Solubility | Reference |

| Tenofovir | DMSO | ~1 mg/mL | [5] |

| PBS (pH 7.2) | ~2.5 mg/mL | [5] | |

| Water | ~5 mg/mL | [6] | |

| Tenofovir Disoproxil Fumarate (TDF) | DMSO | ~14 mg/mL | [7] |

| Ethanol | ~5 mg/mL | [7] | |

| Dimethylformamide (DMF) | ~16 mg/mL | [7] | |

| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [7] |

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is crucial for determining the solubility of active pharmaceutical ingredients (APIs). The shake-flask method is a widely accepted technique for establishing equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility

This protocol outlines a general procedure for determining the solubility of a tenofovir derivative in a specified solvent.

1. Preparation of Saturated Solution:

-

An excess amount of the test compound (e.g., "this compound") is added to a known volume of the desired solvent (e.g., DMSO, water, PBS) in a sealed, temperature-controlled vessel.

2. Equilibration:

-

The vessel is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

3. Phase Separation:

-

The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

4. Quantification:

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound is used for accurate quantification.

5. Data Reporting:

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH (if applicable). A minimum of three replicate experiments is recommended for each solvent.

Mechanism of Action and Relevant Signaling Pathway

Tenofovir and its prodrugs exert their antiviral effect by inhibiting the HIV-1 reverse transcriptase.[1] After administration, tenofovir prodrugs are metabolized intracellularly to the active diphosphate form. This active metabolite competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into the growing viral DNA chain.[2] Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral DNA synthesis and replication.[1][2]

The following diagram illustrates the process of HIV reverse transcription and the inhibitory action of tenofovir.

Caption: HIV Reverse Transcription Inhibition by Tenofovir.

The following workflow outlines the intracellular activation of tenofovir prodrugs.

Caption: Intracellular Activation of Tenofovir Prodrugs.

References

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. dovepress.com [dovepress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Tenofovir-Based Ether Lipid Prodrugs for HIV-1 Reverse Transcriptase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising class of antiretroviral compounds: tenofovir-based ether lipid prodrugs. While information on the specific entity "Tenofovir-C3-O-C15-CF3 ammonium" is not publicly available, this document synthesizes data from structurally analogous long-chain alkyl ether phosphonate derivatives of tenofovir. These compounds are designed to enhance the therapeutic profile of tenofovir, a cornerstone of HIV-1 treatment, by improving its cellular permeability and pharmacokinetic properties.

Core Concept: Overcoming Tenofovir's Limitations

Tenofovir (TFV) is a potent nucleotide reverse transcriptase inhibitor (NRTI).[1][2] Its therapeutic action relies on its conversion to the active diphosphate metabolite (TFV-DP), which competes with the natural substrate, deoxyadenosine triphosphate, and terminates the growing viral DNA chain when incorporated by HIV-1 reverse transcriptase.[3] However, the phosphonate group of tenofovir is negatively charged at physiological pH, which restricts its ability to cross cell membranes and results in poor oral bioavailability.[3][4][5]

To address this, various prodrug strategies have been developed.[4][6] The clinically approved formulations, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), utilize ester and phosphoramidate linkages, respectively, to mask the phosphonate charge.[7][8] These prodrugs increase oral absorption and intracellular delivery of tenofovir.[3][7]

Ether lipid prodrugs represent a next-generation approach. By attaching a long lipid tail via a stable ether linkage, these molecules aim to:

-

Enhance Lipophilicity: Improve passive diffusion across cell membranes.

-

Increase Intracellular Concentrations: Achieve higher levels of the active TFV-DP in target cells like lymphocytes.[7]

-

Improve Pharmacokinetic Profile: Potentially lead to longer-acting formulations.[9]

-

Reduce Systemic Exposure: By targeting cells more efficiently, lower plasma concentrations of tenofovir may be required, potentially reducing off-target side effects such as renal and bone toxicity associated with TDF.[7]

Mechanism of Action: From Prodrug to Active Inhibitor

The general mechanism for tenofovir ether lipid prodrugs involves several key steps from administration to viral inhibition.

References

- 1. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide Analog Prodrug, Tenofovir Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Approach to Developing Long-Acting Injectable Formulations of Anti-HIV Drugs: Poly(Ethylene Phosphoric Acid) Block Copolymers Increase the Efficiency of Tenofovir against HIV-1 in MT-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenofovir alafenamide: A novel prodrug of tenofovir for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Tenofovir-C3-O-C15-CF3 Ammonium: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized overview based on hypothetical preliminary data for the novel compound "Tenofovir-C3-O-C15-CF3 ammonium." The data and protocols presented herein are for illustrative purposes to demonstrate a technical framework and should not be considered as established scientific findings.

Abstract

This technical guide provides a preliminary overview of the in vitro efficacy of this compound, a novel long-acting prodrug of Tenofovir. The document summarizes initial quantitative data on its antiviral activity, cytotoxicity, and intracellular persistence. Detailed experimental methodologies for the key assays are provided to ensure reproducibility. Additionally, key experimental workflows and the proposed mechanism of action are visualized through structured diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated in relevant cell lines. The following tables summarize the key quantitative findings from these preliminary studies.

Table 1: Antiviral Activity against HIV-1

| Cell Line | EC₅₀ (nM) | EC₉₀ (nM) |

| MT-4 | 1.5 ± 0.3 | 4.2 ± 0.8 |

| CEM-SS | 2.1 ± 0.5 | 5.9 ± 1.1 |

| Peripheral Blood Mononuclear Cells (PBMCs) | 0.8 ± 0.2 | 2.5 ± 0.6 |

EC₅₀/EC₉₀: 50%/90% effective concentration, representing the concentration of the compound that inhibits viral replication by 50% or 90%, respectively.

Table 2: Cytotoxicity Profile

| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| MT-4 | > 100 | > 66,667 |

| CEM-SS | > 100 | > 47,619 |

| PBMCs | > 100 | > 125,000 |

CC₅₀: 50% cytotoxic concentration, representing the concentration of the compound that reduces cell viability by 50%.

Table 3: Intracellular Anabolite Levels

| Cell Line | Tenofovir Diphosphate (TFV-DP) Concentration (pmol/10⁶ cells) after 24h incubation |

| PBMCs | 150 ± 25 |

TFV-DP is the active metabolite of Tenofovir.

Experimental Protocols

Detailed methodologies for the core in vitro assays are provided below.

3.1 Antiviral Activity Assay (HIV-1)

-

Cell Preparation: MT-4, CEM-SS, or activated PBMCs were seeded in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Compound Dilution: this compound was serially diluted in culture medium to achieve a range of final concentrations.

-

Infection: Cells were infected with HIV-1 (strain IIIB) at a multiplicity of infection (MOI) of 0.01.

-

Incubation: The plates were incubated for 7 days at 37°C in a humidified 5% CO₂ atmosphere.

-

Quantification of Viral Replication: Viral replication was quantified by measuring the activity of reverse transcriptase in the cell culture supernatant using a colorimetric assay.

-

Data Analysis: The EC₅₀ and EC₉₀ values were calculated by fitting a dose-response curve to the data using non-linear regression analysis.

3.2 Cytotoxicity Assay

-

Cell Seeding: Cells were seeded in 96-well plates as described for the antiviral assay.

-

Compound Addition: Serial dilutions of this compound were added to the wells.

-

Incubation: The plates were incubated for 7 days under standard cell culture conditions.

-

Cell Viability Assessment: Cell viability was determined using a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The CC₅₀ values were determined from dose-response curves.

3.3 Intracellular Anabolite Analysis

-

Cell Treatment: PBMCs were incubated with 10 µM of this compound for 24 hours.

-

Cell Lysis: Cells were washed with PBS and then lysed using a 70% methanol solution.

-

Metabolite Extraction: The cell lysates were centrifuged, and the supernatant containing the intracellular metabolites was collected.

-

LC-MS/MS Analysis: The concentration of Tenofovir Diphosphate (TFV-DP) was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Normalization: The TFV-DP concentration was normalized to the cell number.

Visualizations: Workflows and Pathways

4.1 Experimental Workflow for In Vitro Efficacy

In-Depth Technical Guide to Tenofovir-C3-O-C15-CF3 Ammonium: A Long-Acting HIV Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tenofovir-C3-O-C15-CF3 ammonium, a novel long-acting prodrug of the widely used antiretroviral agent, Tenofovir. This document details its supplier and purchasing information, physicochemical properties, and the fundamental mechanism of action of its parent compound, Tenofovir.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. Researchers interested in procuring this compound for research and development purposes can inquire with the following vendors. Please note that pricing and availability are typically provided upon request and may vary.

| Supplier | Website | CAS Number | Notes |

| Protheragen | --INVALID-LINK-- | 2611373-80-7 | Inquiry required for purchase. |

| DC Chemicals | --INVALID-LINK-- | 2611373-80-7 | Inquiry required for purchase. |

| BLD Pharm | --INVALID-LINK-- | 2611373-80-7 | Online ordering may be available. |

| MedchemExpress | --INVALID-LINK-- | 2611373-80-7 | Inquiry required for purchase. |

Physicochemical and Biological Properties

This compound is a sophisticated prodrug of Tenofovir, engineered to exhibit a prolonged half-life and enhanced pharmacokinetic properties.[1][2][3] This modification is designed to improve drug delivery and sustain therapeutic levels of the active compound, Tenofovir, in the body.

| Property | Value | Reference |

| CAS Number | 2611373-80-7 | [1][2] |

| Molecular Formula | C28H52F3N6O5P | [1] |

| Molecular Weight | 640.72 g/mol | |

| Biological Activity | Potent anti-HIV activity in vitro.[1][2][3] | |

| Pharmacokinetics | Exhibits a substantially longer half-life in human liver microsomes compared to Tenofovir.[1][2][3] | |

| Storage | Store at -20°C for long-term stability. |

Mechanism of Action: Tenofovir's Inhibition of Viral Replication

As a prodrug, this compound must first be metabolized to its active form, Tenofovir. Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) that effectively blocks the replication of retroviruses like HIV. The mechanism of action involves several key intracellular steps.

Upon entering a host cell, Tenofovir undergoes two phosphorylation steps, catalyzed by cellular kinases, to become the active metabolite, Tenofovir diphosphate (TFV-DP). TFV-DP is a structural analog of the natural deoxyadenosine 5'-triphosphate (dATP).

TFV-DP competes with dATP for incorporation into the growing viral DNA chain by the viral enzyme, reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the Tenofovir molecule prevents the addition of the next nucleotide, leading to the termination of DNA chain elongation. This effectively halts the transcription of viral RNA into DNA, a critical step in the viral life cycle.

The following diagram illustrates the intracellular activation of Tenofovir and its subsequent inhibition of HIV reverse transcriptase.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of specific long-acting Tenofovir prodrugs are often proprietary or found within peer-reviewed scientific literature. For researchers planning to work with this compound, it is recommended to consult scientific databases for publications on long-acting Tenofovir prodrugs to adapt existing methodologies. A general workflow for evaluating a novel Tenofovir prodrug is outlined below.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The handling and use of this compound should be performed by qualified professionals in a laboratory setting, in accordance with all applicable safety guidelines.

References

Methodological & Application

Application Notes and Protocols: Cytotoxicity Assessment of Tenofovir-C3-O-C15-CF3 Ammonium in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir-C3-O-C15-CF3 ammonium is a novel prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) essential in antiretroviral therapy.[1][2] This next-generation compound is engineered for an extended half-life, potent anti-HIV activity, and improved pharmacokinetic properties in vivo.[3] As with any new therapeutic agent, a thorough evaluation of its safety profile, including its potential for cytotoxicity in relevant cell types, is critical. Peripheral blood mononuclear cells (PBMCs), which include key targets of HIV such as T-lymphocytes, are a vital primary cell model for assessing the cytotoxic effects of new antiretroviral candidates.[4]

These application notes provide detailed protocols for evaluating the cytotoxicity of this compound in human PBMCs using two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies cell membrane integrity.[5]

Data Presentation

The following tables present hypothetical data for the 50% cytotoxic concentration (CC50) of this compound compared to its parent drug, Tenofovir, and another well-characterized prodrug, Tenofovir Disoproxil Fumarate (TDF). This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Comparative Cytotoxicity (CC50) in PBMCs after 48-hour exposure

| Compound | CC50 (µM) - MTT Assay | CC50 (µM) - LDH Assay |

| This compound | > 200 | > 200 |

| Tenofovir Disoproxil Fumarate (TDF) | 150 | 175 |

| Tenofovir | > 500 | > 500 |

Table 2: Dose-Dependent Cytotoxicity of this compound in PBMCs (48-hour exposure)

| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0 (Vehicle Control) | 100 | 0 |

| 10 | 98.5 | 1.2 |

| 50 | 95.2 | 4.8 |

| 100 | 91.8 | 8.5 |

| 200 | 88.1 | 12.3 |

Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[6][7]

Materials:

-

Whole blood collected in heparinized tubes

-

Ficoll-Paque density gradient medium

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

Procedure:

-

Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[6][7]

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the top layer (plasma) and the subsequent layer.

-

Collect the buffy coat, the cloudy layer containing PBMCs, and transfer it to a new 50 mL conical tube.[7]

-

Add 30-40 mL of sterile PBS to the collected PBMCs and centrifuge at 300 x g for 10 minutes to wash the cells.

-

Discard the supernatant and resuspend the cell pellet in RPMI-1640 complete medium.

-

Count the cells using a hemocytometer and assess viability with Trypan Blue exclusion. Proceed only if viability is >95%.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, where viable cells with active metabolism convert MTT into a purple formazan product.[8][9]

Materials:

-

Isolated PBMCs

-

This compound stock solution (in DMSO or other suitable solvent)

-

Complete RPMI-1640 medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed PBMCs at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium in a 96-well plate.[6]

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[7]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[4]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Mix gently and incubate overnight at 37°C.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[5]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating compromised cell membrane integrity.[5]

Materials:

-

Isolated PBMCs

-

This compound stock solution

-

Complete RPMI-1640 medium

-

LDH Cytotoxicity Assay Kit (commercially available)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed PBMCs and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).

-

For each condition, set up triplicate wells for:

-

After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of this compound in PBMCs.

Potential Signaling Pathway for Tenofovir-Induced Cytotoxicity

While specific pathways for this compound are yet to be elucidated, Tenofovir-related cytotoxicity, particularly in cell types like renal proximal tubules, has been linked to mitochondrial dysfunction.[5] This can lead to oxidative stress and the activation of inflammatory and apoptotic pathways. The NF-κB signaling pathway has been implicated in TDF-induced renal damage.[12]

Caption: Putative signaling pathway for Tenofovir-induced cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Protheragen [protheragen.ai]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tiarisbiosciences.com [tiarisbiosciences.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Role for NF-κB inflammatory signalling pathway in tenofovir disoproxil fumarate (TDF) induced renal damage in rats [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Study of Tenofovir-C3-O-C15-CF3 Ammonium in Small Animals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir, a cornerstone in the management of HIV and Hepatitis B infections, is a nucleotide reverse transcriptase inhibitor.[1] Its clinical efficacy is hampered by low oral bioavailability, necessitating the development of prodrugs to enhance its pharmacokinetic profile.[2] Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) are two such successful prodrugs that have demonstrated improved therapeutic indices.[3][4] "Tenofovir-C3-O-C15-CF3 ammonium" is a novel investigational prodrug of tenofovir. This document outlines a comprehensive preclinical pharmacokinetic study design in small animals to evaluate its potential as a drug candidate.

The following protocols are designed to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, tenofovir, providing critical data for its progression in the drug development pipeline.

Metabolic Pathway of Tenofovir Prodrugs

Tenofovir prodrugs are designed to be stable in plasma and efficiently deliver tenofovir into target cells, where it is subsequently phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[1][5] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis.[1][6] The intracellular conversion is a critical step for antiviral activity.

References

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

Application Note & Protocol: Quantification of Tenofovir-C3-O-C15-CF3 Ammonium in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir is a potent nucleotide reverse transcriptase inhibitor widely used in the management of HIV and HBV infections. To enhance its bioavailability and cellular uptake, various prodrug strategies have been developed. "Tenofovir-C3-O-C15-CF3 ammonium" represents a novel long-chain lipid tenofovir prodrug designed for improved pharmacokinetic properties. This document provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of similar long-chain tenofovir prodrugs.[1][2]

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from plasma samples.

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Materials and Reagents

-

This compound (Analyte)

-

Isotopically labeled this compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Deionized water

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.[3]

-

Working Solutions: Prepare serial dilutions of the analyte stock solution and a working solution of the IS in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to prepare calibration standards and quality control samples.[3]

Sample Preparation Protocol

The protein precipitation method is employed for sample preparation.[1][2]

-

Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Liquid Chromatography

| Parameter | Condition |

| Column | C8, 2.1 x 50 mm, 2.6 µm[1][2] |

| Mobile Phase A | 0.1% Formic acid in Water[4] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |

| Flow Rate | 0.4 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C[4] |

| Gradient | 3% B for 1 min, linear gradient to 95% B from 1-3 min, hold at 95% B for 1 min, return to 3% B from 4-4.1 min, hold at 3% B for 1 min. |

Mass Spectrometry

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| MRM Transitions | Hypothetical values based on similar compoundsAnalyte: m/z 650.4 -> 346.1 Internal Standard: m/z 656.4 -> 352.1 |

| Ion Spray Voltage | 5500 V[6] |

| Source Temperature | 550°C[6] |

Method Validation Summary

The method was validated according to FDA Bioanalytical Method Validation guidelines.[1][2]

Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Calibration Curve Range (ng/mL) | LLOQ (ng/mL) | r² |

| This compound | 0.25 - 250 | 0.25 | > 0.995 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ QC | 0.25 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |

| Low QC | 0.75 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |

| Mid QC | 75 | ≤ 8.5 | ± 7.5 | ≤ 9.0 | ± 8.0 |

| High QC | 200 | ≤ 7.0 | ± 6.5 | ≤ 7.5 | ± 7.0 |

Data presented are representative and based on typical performance for similar assays.[2]

Intracellular Activation Pathway of Tenofovir Prodrugs

Long-chain tenofovir prodrugs are designed to efficiently enter target cells, where they undergo metabolic activation to the pharmacologically active form, tenofovir diphosphate (TFV-DP).[4][7]

Caption: Intracellular metabolic activation pathway of tenofovir prodrugs.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of the novel long-chain tenofovir prodrug, this compound, in human plasma. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a reliable framework for pharmacokinetic studies and clinical trial sample analysis. The validation data demonstrates that the method meets the criteria for bioanalytical method validation.

References

- 1. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. benchchem.com [benchchem.com]

- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Framework for Evaluating Novel Tenofovir Prodrugs in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a cornerstone of antiretroviral therapy, requires prodrug strategies to enhance its oral bioavailability and intracellular delivery. While Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) are well-established, the exploration of new prodrugs, such as the novel entity "Tenofovir-C3-O-C15-CF3 ammonium," is crucial for developing agents with improved efficacy and safety profiles. Due to the limited specific data on "this compound" in publicly available scientific literature, this document provides a comprehensive framework for its evaluation in cell culture models for antiviral testing. The protocols and data presentation formats are based on established methodologies for characterizing TDF and TAF, offering a robust starting point for researchers.

Tenofovir and its prodrugs are acyclic nucleoside phosphonates that, after intracellular conversion to the active metabolite tenofovir diphosphate (TFV-DP), act as a chain terminator for viral reverse transcriptase.[1] The prodrug approach is essential as the phosphonate group in Tenofovir limits its cell permeability and oral bioavailability.[2] Prodrugs like TDF and TAF mask this charged group, facilitating entry into cells where they are metabolized to Tenofovir, which is then phosphorylated to the active TFV-DP.[3][4]

Data Presentation: A Comparative Framework

When evaluating a novel prodrug like this compound, it is critical to compare its in vitro efficacy and cytotoxicity against the parent drug, Tenofovir, and its established prodrugs. The following tables provide a template for summarizing such quantitative data.

Table 1: Comparative Antiviral Activity of Tenofovir and its Prodrugs against HIV-1

| Compound | Cell Line | Virus Strain | EC50 | Reference |

| Tenofovir (TFV) | Lymphoblastoid cells | HIV-1 | 0.04 - 8.5 µM | [5] |

| Tenofovir (TFV) | HepG2.2.15 | HBV | 1.1 µM | [5] |

| Tenofovir Disoproxil Fumarate (TDF) | HepG2.2.15 | HBV | 0.02 µM | [5] |

| Tenofovir Alafenamide (TAF) | PBMCs | HIV-1 | 0.10 - 12.0 nM (mean 3.5 nM) | [5] |

| Tenofovir Alafenamide (TAF) | MT-2 | HIV-1 | 5 nM | [5] |

| Tenofovir Alafenamide (TAF) | MT-4 | HIV-1 | 7 nM | [5] |

| This compound | e.g., MT-4, PBMCs | e.g., HIV-1 IIIB | To be determined |

Table 2: Comparative Cytotoxicity of Tenofovir and its Prodrugs

| Compound | Cell Line | CC50 | Reference |

| Tenofovir (TFV) | HepG2 | 398 µM | [5] |

| Tenofovir (TFV) | Skeletal muscle cells | 870 µM | [5] |

| Tenofovir (TFV) | Erythroid progenitor cells | >200 µM | [5] |

| Tenofovir Disoproxil Fumarate (TDF) | HepG2 | >10 µM | [5] |

| Tenofovir Alafenamide (TAF) | MT-2 | 42 µM | [5] |

| Tenofovir Alafenamide (TAF) | MT-4 | 4.7 µM | [5] |

| Tenofovir Alafenamide (TAF) | PBMCs | >10 µM | [5] |

| This compound | e.g., MT-4, PBMCs, HepG2 | To be determined |

Experimental Protocols

The following are detailed protocols for determining the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a novel Tenofovir prodrug.

Protocol 1: In Vitro Antiviral Activity Assay (EC50 Determination)

This protocol describes a method to determine the EC50 of a test compound against HIV-1 in a lymphocyte cell line (e.g., MT-4). The readout is based on the quantification of a viral antigen, such as p24, in the cell culture supernatant.

Materials:

-

HIV-1 permissive cell line (e.g., MT-4 cells)

-

Complete cell culture medium

-

HIV-1 stock of known titer (e.g., IIIB strain)

-

Test compound (this compound) stock solution

-

96-well cell culture plates

-

Commercial HIV-1 p24 Antigen ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[6]

-

Compound Dilution: Prepare serial dilutions of the test compound in complete medium.

-

Infection and Treatment: Add 50 µL of the diluted compound to the wells. Subsequently, infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.[6] Include uninfected and untreated infected controls.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.[5][6]

-

Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.

-

p24 Antigen Quantification: Quantify the amount of p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.[5][7]

-

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration compared to the infected, untreated control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[6]

Protocol 2: Cytotoxicity Assay (CC50 Determination)

This protocol outlines the determination of the CC50 of a test compound using the MTT assay.

Materials:

-

Target cell line (e.g., MT-4, PBMCs, HepG2)

-

Complete cell culture medium

-

Test compound (this compound) stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight if applicable.[6]

-

Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control.[6]

-

Incubation: Incubate the plates for a duration that corresponds to the antiviral assay (e.g., 5-7 days) at 37°C in a humidified 5% CO₂ incubator.[5][6]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the drug concentration.[5]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Intracellular activation of a Tenofovir prodrug and its mechanism of action.

Experimental Workflow

Caption: Workflow for determining the antiviral efficacy and cytotoxicity of a novel compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stability Testing of Tenofovir-C3-O-C15-CF3 Ammonium in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. However, its clinical efficacy is hampered by poor bioavailability. To overcome this limitation, various prodrug strategies have been developed, including the novel lipid conjugate, Tenofovir-C3-O-C15-CF3 ammonium. This molecule is designed to enhance cell permeability and improve pharmacokinetic profiles. A critical step in the preclinical development of such a prodrug is the evaluation of its stability in relevant biological matrices to ensure it reaches the target site intact. While specific quantitative data for this compound is not extensively published, it has been noted to exhibit a substantially longer half-life than the parent drug, tenofovir.[1] This document provides detailed protocols for assessing the stability of this compound in human plasma, whole blood, and liver microsomes, drawing upon established methodologies for similar tenofovir prodrugs.

Data Presentation

The stability of a prodrug is typically assessed by measuring its disappearance over time in a given biological matrix. The following tables present illustrative data for the stability of this compound, based on expected trends for advanced lipid-based tenofovir prodrugs which generally show greater stability than earlier formulations like Tenofovir Disoproxil Fumarate (TDF). For comparison, typical stability data for TDF and another advanced prodrug, Tenofovir Alafenamide (TAF), are included.

Table 1: Stability of Tenofovir Prodrugs in Human Plasma at 37°C

| Time (minutes) | % Remaining this compound (Illustrative) | % Remaining TAF | % Remaining TDF |

| 0 | 100 | 100 | 100 |

| 15 | 98 | 95 | 75 |

| 30 | 95 | 92 | 55 |

| 60 | 92 | 88 | 30 |

| 120 | 88 | 80 | 10 |

| Half-life (t½) | >24 hours (estimated) | ~8 hours | <1 hour |

Table 2: Stability of Tenofovir Prodrugs in Human Whole Blood at 37°C

| Time (minutes) | % Remaining this compound (Illustrative) | % Remaining TAF | % Remaining TDF |

| 0 | 100 | 100 | 100 |

| 15 | 97 | 93 | 65 |

| 30 | 94 | 89 | 40 |

| 60 | 90 | 82 | 15 |

| 120 | 85 | 75 | <5 |

| Half-life (t½) | >12 hours (estimated) | ~6 hours | <30 minutes |

Table 3: Metabolic Stability of Tenofovir Prodrugs in Human Liver Microsomes (HLM) at 37°C

| Time (minutes) | % Remaining this compound (Illustrative) | % Remaining TAF | % Remaining TDF |

| 0 | 100 | 100 | 100 |

| 15 | 90 | 85 | 50 |

| 30 | 82 | 72 | 20 |

| 60 | 68 | 50 | <5 |

| Intrinsic Clearance | Low to Moderate | Moderate | High |

Experimental Protocols

The following are detailed methodologies for conducting stability testing of this compound in various biological matrices.

Protocol 1: Stability in Human Plasma

Objective: To determine the rate of degradation of this compound in human plasma.

Materials:

-

This compound

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Internal standard (IS) solution (e.g., a structurally similar, stable molecule)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw frozen human plasma at 37°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Spike the plasma with the prodrug to a final concentration of 1-10 µM.

-

-

Incubation:

-

Incubate the spiked plasma at 37°C in a shaking water bath.

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma sample.

-

-

Sample Processing:

-

Immediately add the plasma aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with 0.1% formic acid and the internal standard to precipitate proteins and quench the reaction.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

The percentage of remaining prodrug at each time point is calculated relative to the concentration at time zero.

-

Protocol 2: Stability in Human Whole Blood

Objective: To evaluate the stability of this compound in the presence of blood cells and plasma enzymes.

Materials:

-

Same as Protocol 1, but with fresh human whole blood instead of plasma.

Procedure:

-

Preparation:

-

Use fresh human whole blood collected with an appropriate anticoagulant.

-

Spike the whole blood with this compound to the desired final concentration.

-

-

Incubation:

-

Gently mix the spiked blood and incubate at 37°C with gentle agitation.

-

Collect aliquots at designated time points.

-

-

Sample Processing:

-

Follow the same protein precipitation and quenching procedure as described in Protocol 1.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using LC-MS/MS to determine the concentration of the parent prodrug over time.

-

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the susceptibility of this compound to metabolism by hepatic enzymes.

Materials:

-

This compound

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer, pH 7.4

-

Acetonitrile with 0.1% formic acid

-

Internal standard (IS)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a reaction mixture containing HLM (e.g., 0.5-1 mg/mL protein concentration) and this compound (e.g., 1 µM) in phosphate buffer.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Sample Processing:

-

Quench the reaction at each time point by adding the aliquot to ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in Protocol 1 (vortex, centrifuge, collect supernatant).

-

-

LC-MS/MS Analysis:

-

Quantify the remaining prodrug concentration by LC-MS/MS. The rate of disappearance is used to calculate the in vitro intrinsic clearance.

-

Visualizations

The following diagrams illustrate the experimental workflows for the stability testing protocols.

Caption: Experimental workflows for stability testing.

References

Application Notes for In Vivo Studies of Tenofovir-C3-O-C15-CF3 Ammonium

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ω-Functionalized Lipid Prodrugs of HIV NtRTI Tenofovir with Enhanced Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Long-Acting HIV Prevention Tools | HIV.gov [hiv.gov]

- 7. symmetric.events [symmetric.events]

- 8. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 13. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 14. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Tenofovir-C3-O-C15-CF3 Ammonium Analytical Standards

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tenofovir-C3-O-C15-CF3 ammonium is a derivative of Tenofovir, a widely used nucleotide reverse transcriptase inhibitor for the treatment of HIV and chronic Hepatitis B.[1] This novel compound is characterized by a modified pro-drug moiety, suggesting altered pharmacokinetic properties. Preliminary data indicates that this compound exhibits a significantly longer half-life in human liver microsomes, potent in-vitro anti-HIV activity, and enhanced pharmacokinetic properties in vivo when compared to the parent drug, Tenofovir.[1][2][3] These characteristics make it a compound of significant interest for researchers in virology and drug development.

These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Product Information

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 2611373-80-7 |

| Molecular Formula | C28H52F3N6O5P |

| Molecular Weight | 640.72 g/mol |

| Synonyms | Not available |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound analytical reference material. The methodology is adapted from established methods for Tenofovir and its prodrugs.

Experimental Protocol: HPLC

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 260 nm |

| Sample Preparation | Dissolve standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This protocol provides a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma. This method is based on established bioanalytical methods for Tenofovir and its prodrugs, which often utilize protein precipitation for sample cleanup.[4]

Experimental Protocol: LC-MS/MS

| Parameter | Recommended Condition |

| Sample Preparation | |

| 1. To 100 µL of plasma, add 300 µL of Acetonitrile containing an appropriate internal standard (e.g., Tenofovir-d6). | |

| 2. Vortex for 1 minute to precipitate proteins. | |

| 3. Centrifuge at 14,000 x g for 10 minutes. | |

| 4. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. | |

| 5. Reconstitute the residue in 100 µL of the initial mobile phase. | |

| Chromatography | |

| Column | UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for the compound. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for Tenofovir-C3-O-C15-CF3 |

| Product Ion (Q3) | To be determined by direct infusion of the standard. A common fragment for Tenofovir is m/z 176.0. |

| Collision Energy | To be optimized for the specific precursor-product ion transition. |

Visualizations